molecular formula C18H23N3O3 B5284716 3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B5284716
M. Wt: 329.4 g/mol
InChI Key: KCGOCEMXIFSLLQ-UHFFFAOYSA-N
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Description

3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a piperazine moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the carboxylic acid and piperazine moieties. The pyridine ring is then attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The piperazine and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic heptane ring with a piperazine and pyridine moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(4-pyridin-2-ylpiperazine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-17(15-12-4-5-13(11-12)16(15)18(23)24)21-9-7-20(8-10-21)14-3-1-2-6-19-14/h1-3,6,12-13,15-16H,4-5,7-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGOCEMXIFSLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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